Product packaging for alpha-Neoendorphin (1-8)(Cat. No.:)

alpha-Neoendorphin (1-8)

Cat. No.: B12311533
M. Wt: 1003.2 g/mol
InChI Key: YKCYOSYZVIDJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Prodynorphin-Derived Opioid Peptide Family

Alpha-neoendorphin (B1637691) is an endogenous opioid peptide that belongs to the prodynorphin (PDYN) family. researchgate.netsigmaaldrich.com The prodynorphin gene encodes a large precursor protein that, through post-translational processing, gives rise to several bioactive peptides. researchgate.netmdpi.com These include alpha-neoendorphin, beta-neoendorphin (B1582869), dynorphin (B1627789) A, dynorphin B, and leumorphin. researchgate.netwikipedia.org These peptides are characterized by the presence of the Leu-enkephalin sequence (Tyr-Gly-Gly-Phe-Leu) at their N-terminus. wikipedia.org Alpha-neoendorphin and beta-neoendorphin are found in greater quantities in the brain compared to other dynorphins. wikipedia.org The processing of prodynorphin is a complex process that can vary in different brain regions, leading to different relative amounts of the resulting peptides. annualreviews.org

Role as an Endogenous Opioid Neurotransmitter

As an endogenous opioid neurotransmitter, alpha-neoendorphin plays a role in various physiological processes by interacting with opioid receptors in the central nervous system. wikipedia.org Its functions include modulating pain perception, stress responses, and addiction. researchgate.net The binding of neoendorphins to opioid receptors on neurons, such as those in the dorsal root ganglion, leads to a reduction in the duration of calcium-dependent action potentials, which in turn affects neurotransmitter release. wikipedia.org Studies have shown the presence of alpha-neoendorphin immunoreactive fibers throughout the human brainstem, suggesting its widespread influence. wikipedia.org It is particularly concentrated in areas like the substantia nigra, with nerve fibers originating from the caudate nucleus. nih.gov

Historical Discovery and Classification

The discovery of neoendorphins occurred in the early 1980s. Beta-neoendorphin was first isolated from the porcine hypothalamus in 1981. smolecule.com Shortly after, the complete amino acid sequence of alpha-neo-endorphin was determined. nih.gov These peptides were classified as a novel group of endogenous opioids due to their structural similarity to enkephalins but being derived from a different precursor protein than beta-endorphin (B3029290) (which comes from pro-opiomelanocortin). smolecule.com The cloning of the precursor cDNA in 1982 confirmed that neoendorphins share a biosynthetic pathway with the dynorphins. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H70N12O11 B12311533 alpha-Neoendorphin (1-8)

Properties

Molecular Formula

C49H70N12O11

Molecular Weight

1003.2 g/mol

IUPAC Name

2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C49H70N12O11/c1-29(2)23-38(60-47(70)39(25-30-9-4-3-5-10-30)57-42(65)28-55-41(64)27-56-43(66)35(51)24-31-13-17-33(62)18-14-31)46(69)59-37(12-8-22-54-49(52)53)44(67)58-36(11-6-7-21-50)45(68)61-40(48(71)72)26-32-15-19-34(63)20-16-32/h3-5,9-10,13-20,29,35-40,62-63H,6-8,11-12,21-28,50-51H2,1-2H3,(H,55,64)(H,56,66)(H,57,65)(H,58,67)(H,59,69)(H,60,70)(H,61,68)(H,71,72)(H4,52,53,54)

InChI Key

YKCYOSYZVIDJSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

Molecular Biology and Biosynthesis Pathways of Alpha Neoendorphin

Alpha-neoendorphin (B1637691) is an endogenous opioid peptide that originates from the precursor protein, prodynorphin. wikipedia.orgwikipedia.org The biosynthesis of alpha-neoendorphin involves the expression and subsequent processing of the prodynorphin gene (PDYN).

Prodynorphin Gene (PDYN) Expression and Regulation

The human prodynorphin gene (PDYN) is the blueprint for alpha-neoendorphin, along with other dynorphin (B1627789) peptides. researchgate.netmdpi.com Its expression is a complex process, influenced by genetic and epigenetic factors. diva-portal.org

The PDYN gene is situated on the p arm of human chromosome 20, specifically in the p13 region. researchgate.netorpha.netnih.gov

The transcription of the PDYN gene is a tightly controlled process involving multiple mechanisms to ensure its expression in specific neuronal circuits. oup.com This regulation occurs at the promoter region and is influenced by various transcription factors and epigenetic modifications. mdpi.comoup.com

In the human brain, the expression of PDYN is largely restricted to neurons and is associated with distinct methylation patterns in its promoter region. mdpi.comoup.com Specifically, two differentially methylated regions, DMR1 and DMR2, play a crucial role. mdpi.com DMR1, a CpG island, is hypomethylated in neurons, a state that is permissive for gene transcription. mdpi.comoup.com Conversely, DMR2 is hypermethylated in neurons, which may facilitate the binding of factors that activate gene transcription. mdpi.com This differential methylation between neurons and glial cells contributes to the cell-type-specific expression of PDYN. mdpi.com

Several transcription factors are implicated in the regulation of PDYN expression. Studies have identified binding sites for various factors within the gene's regulatory regions. For instance, the transcription factor USF2 has been shown to bind to the unmethylated CpG island in the PDYN promoter and activate its transcription in neuronal models. oup.com Other research suggests the involvement of AP-1 transcription factors, such as FOSB and JUND, in regulating PDYN expression, with certain genetic variations affecting these binding sites. diva-portal.org While direct binding of SRY and CAAT factors to the PDYN promoter for alpha-neoendorphin production is not explicitly detailed in the provided context, the regulation of genes like Thimet Oligopeptidase, which can degrade opioid peptides, is known to be influenced by such factors.

The expression of PDYN is also responsive to neuronal activity. elifesciences.org Immediate early genes (IEGs), which are rapidly expressed in response to neuronal stimulation, can in turn regulate the transcription of late response genes like PDYN. elifesciences.org This suggests a mechanism by which environmental stimuli and neuronal plasticity can modulate the levels of dynorphin peptides. elifesciences.org

Post-Translational Processing of Prodynorphin

Once the PDYN gene is transcribed into messenger RNA (mRNA) and translated into the prodynorphin protein, it undergoes a series of modifications known as post-translational processing to yield biologically active peptides, including alpha-neoendorphin. oup.comnih.gov This processing is a critical step that occurs within the secretory pathway of neuroendocrine cells. expasy.org

The cleavage of prodynorphin into smaller peptides is carried out by a family of enzymes called prohormone convertases (PCs). karger.com The primary convertases involved in prodynorphin processing are PC1 (also known as PC3) and PC2. karger.comnih.govnih.gov These enzymes are serine proteases that recognize and cleave at specific sites within the precursor protein, typically at pairs of basic amino acids (lysine-arginine, arginine-arginine). karger.comnih.gov

PC1 is involved in the initial cleavage of prodynorphin, generating high molecular weight intermediate forms. nih.gov PC2 also plays a crucial role and can process prodynorphin to produce dynorphin A (1-17), dynorphin B (1-13), and alpha-neoendorphin. karger.comresearchgate.net Studies in mice lacking active PC2 have shown a significant reduction in the levels of certain dynorphin peptides, confirming the importance of this enzyme in the processing pathway. nih.gov Both PC1 and PC2 are found in the neural and endocrine cells where prodynorphin is expressed. lsuhsc.edu

Prodynorphin contains several pairs of basic amino acid residues that serve as cleavage sites for prohormone convertases. oup.com The processing of prodynorphin is a stepwise process that can result in various intermediate and final peptide products. oup.comnih.gov

The initial cleavage of prodynorphin by PC1 can yield larger intermediates. nih.gov Subsequent or alternative processing by PC2 at specific Lys-Arg sequences leads to the liberation of the final bioactive peptides. karger.comannualreviews.org For instance, PC2 can cleave at the Lys-Arg site preceding the alpha-neoendorphin sequence to release this peptide. karger.comresearchgate.net Further processing can also occur. For example, alpha-neoendorphin itself can be cleaved to produce beta-neoendorphin (B1582869). wikipedia.org The specific products generated can vary between different tissues and even within different regions of the brain, suggesting that the processing of prodynorphin is highly regulated and tissue-specific. nih.govresearchgate.net

The final 8-amino acid peptide, alpha-neoendorphin (1-8), is a product of this intricate processing cascade. biorbyt.commolnova.commedchemexpress.com

Table 1: Key Genes and Proteins in alpha-Neoendorphin (1-8) Biosynthesis

Name Type Function Chromosomal Location
Prodynorphin (PDYN) Gene Encodes the precursor protein for dynorphin peptides, including alpha-neoendorphin. Chromosome 20 (20p13) researchgate.netorpha.netnih.gov
Prodynorphin Protein Precursor protein that is post-translationally processed to yield active opioid peptides. N/A
Prohormone Convertase 1 (PC1/PCSK1) Enzyme A proprotein convertase that initiates the cleavage of prodynorphin into smaller intermediates. N/A
Prohormone Convertase 2 (PC2/PCSK2) Enzyme A proprotein convertase that further processes prodynorphin intermediates to yield bioactive peptides like alpha-neoendorphin. N/A

| alpha-Neoendorphin | Peptide | An endogenous opioid peptide derived from prodynorphin. | N/A |

Table 2: Compound Names Mentioned

Compound Name
alpha-Neoendorphin
alpha-Neoendorphin (1-8)
beta-Neoendorphin
Dynorphin A
Dynorphin A (1-17)
Dynorphin B
Dynorphin B (1-13)
Leucine-enkephalin

Cleavage Sites and Intermediate Product Formation

Lys-Arg Cleavage and 10 kDa C-terminal Fragments

The initial processing of the 26-kDa prodynorphin precursor is a critical step mediated by proprotein convertases (PCs). nih.gov Limited processing of prodynorphin by PC1/PC3 at both paired and single basic amino acid residues leads to the formation of intermediate fragments, including 8-kDa and 10-kDa intermediates. researchgate.net The most common cleavage signal sequences within the highly basic prodynorphin precursor are lysine-arginine (Lys-Arg), lysine-lysine (Lys-Lys), and arginine-arginine (Arg-Arg) residues. sci-hub.se These sites are cleaved on the carboxyl side of the basic amino acids. sci-hub.se In the anterior pituitary, a 10-kDa fragment containing α-neoendorphin and Dynorphin A(1-32) has been identified as a processing intermediate. sci-hub.se

Carboxypeptidase Activity (e.g., Carboxypeptidase E)

Following the initial endoproteolytic cleavage by proprotein convertases, the newly exposed basic residues at the C-terminus of the resulting peptides are removed by carboxypeptidases. sci-hub.se Carboxypeptidase E (CPE) is a key enzyme in this process, demonstrating specificity for these basic residues. bioscientifica.com Research has shown that the activity of carboxypeptidases is functionally linked to the action of proprotein convertase 2 (PC2). The presence of CPE enhances PC2 processing of prodynorphin, suggesting that the removal of C-terminal basic residues prevents product inhibition of the convertase. nih.govbioscientifica.com This enhancement can be blocked by specific inhibitors of CPE activity. nih.gov Other carboxypeptidases, such as carboxypeptidase D (CPD), may also play a role in the processing of proteins within the secretory pathway. bioscientifica.com

Generation of alpha-Neoendorphin and Other Dynorphin-Derived Peptides (e.g., Dynorphin A, Dynorphin B, Leumorphin)

The processing of prodynorphin by proprotein convertase 2 (PC2) is a pivotal step that leads to the liberation of multiple active peptides. wikipedia.org PC2 can cleave prodynorphin to directly produce alpha-neoendorphin, dynorphin A (1-17), and dynorphin B (1-13) without the prerequisite action of PC1/PC3. nih.govresearchgate.net Furthermore, PC2 is capable of cleaving at single basic residues, a crucial step in generating peptides like dynorphin A (1-8). nih.govresearchgate.net The differential action of various proteases, including cathepsin L and the proprotein convertases PC1/3 and PC2, contributes to the specific production of dynorphin A, dynorphin B, and α-neoendorphin. annualreviews.org In the porcine neurointermediate lobe, for instance, dynorphin-17, β-neo-endorphin, [Leu]enkephalin, and rimorphin (also known as dynorphin B) are found in high concentrations, indicating extensive processing at both paired and single basic residues. nih.gov The tridecapeptide rimorphin is a major [Leu]enkephalin-containing peptide found alongside dynorphin and alpha-neo-endorphin in various tissues. capes.gov.br

Differential Processing and Regional Specificity

The processing of prodynorphin into its constituent peptides, including alpha-neoendorphin, exhibits significant regional variation throughout the central nervous system. This differential processing suggests that the biological activity of the dynorphin system is tailored to the specific functions of different brain regions and the pituitary gland. wikipedia.org

Brain Regions (e.g., Hippocampus, Hypothalamus, Striatum, Substantia Nigra)

The distribution and processing of prodynorphin-derived peptides vary considerably across different brain regions. High concentrations of dynorphins are found in the hypothalamus, striatum, hippocampus, and spinal cord. wikipedia.org The substantia nigra, in particular, contains some of the highest concentrations of dynorphin A and alpha-neoendorphin in the central nervous system. nih.gov Interestingly, no dynorphin-positive cell bodies are located in the substantia nigra itself; instead, a dense network of nerve fibers and terminals is observed. nih.gov Evidence suggests that these dynorphin-containing processes originate from cells in the head of the caudate nucleus and travel through the internal capsule, ansa lenticularis, and medial forebrain bundle to the substantia nigra. nih.gov Studies in the rat brain have shown selective processing of proenkephalin B (prodynorphin) into different opioid peptide forms in specific regions. wikipedia.org For example, alpha-neoendorphin immunoreactive fibers have been identified in the human brainstem, including the caudal part of the solitary nucleus and the spinal trigeminal nucleus. wikipedia.org

Pituitary Lobes (Anterior vs. Posterior)

The processing of prodynorphin also differs between the lobes of the pituitary gland. In the posterior pituitary, a variety of prodynorphin-derived peptides, including alpha-neoendorphin, beta-neoendorphin, dynorphin A (1-17), dynorphin A (1-8), and dynorphin B, are present. researchgate.net In contrast, the anterior pituitary contains several processing intermediates of prodynorphin. sci-hub.se These include a 4-kDa peptide containing dynorphin A and dynorphin B, a 6-kDa fragment comprising this 4-kDa peptide with a C-terminal extension, an 8-kDa peptide with alpha-neoendorphin at the N-terminus of the 6-kDa fragment, and a 16-kDa fragment. sci-hub.se Additionally, a 10-kDa fragment containing alpha-neoendorphin and dynorphin A(1-32) is also found in the anterior pituitary. sci-hub.se The porcine neurointermediate lobe has been shown to contain high concentrations of dynorphin-17, beta-neo-endorphin, [Leu]enkephalin, and rimorphin. nih.gov

Structural Insights and Structure Activity Relationships of Alpha Neoendorphin

Amino Acid Sequence and Conserved Opioid Motif (Tyr-Gly-Gly-Phe-Leu)

Alpha-neoendorphin (B1637691) is an endogenous opioid peptide composed of a ten-amino-acid chain. wikipedia.org The specific sequence is Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys. wikipedia.org A critical feature of alpha-neoendorphin, shared with other endogenous opioid peptides, is the highly conserved N-terminal sequence: Tyr-Gly-Gly-Phe-Leu. wikipedia.orgmdpi.com This segment is often referred to as the [Leu5]-enkephalin sequence because its structure is identical to the endogenous opioid peptide Leu-enkephalin. mdpi.comrsc.org This five-amino-acid motif is fundamental for the peptide's interaction with and activation of opioid receptors. The initial four amino acids, Tyr-Gly-Gly-Phe, are considered the "message" portion of the peptide, responsible for initiating the signal transduction cascade upon binding to the receptor. csuohio.edu

FeatureSequence
Full Amino Acid Sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys
Conserved Opioid Motif Tyr-Gly-Gly-Phe-Leu

Conformational Analysis (e.g., NMR Spectroscopy for Dynorphin (B1627789) A-13 as a related example)

While detailed conformational studies specifically on alpha-neoendorphin (1-8) are limited, research on the closely related peptide, dynorphin A-(1-13), offers significant insights into its likely structural behavior. rsc.orgpnas.orgnih.govoregonstate.edu Nuclear Magnetic Resonance (NMR) spectroscopy of dynorphin A-(1-13) in an aqueous environment indicates that the peptide is highly flexible and does not adopt a single, stable three-dimensional structure, often described as a random coil or extended conformation. rsc.orgoregonstate.edu

However, the conformation of dynorphin A-(1-13) changes significantly upon binding to its target, the human kappa opioid receptor (KOR). pnas.orgexlibrisgroup.com NMR studies of the peptide-receptor complex have revealed a more defined structure where:

The N-terminal opioid motif (Tyr-Gly-Gly-Phe) remains flexibly disordered.

The central region of the peptide (residues Leu5 to Arg9) forms a helical turn.

The C-terminal segment is also flexibly disordered. pnas.orgnih.gov

This demonstrates the crucial role of the receptor environment in inducing a specific, biologically active conformation. Further studies using techniques like hydrogen-deuterium exchange combined with mass spectrometry have corroborated that while dynorphin A (1-13) is largely unfolded in solution, it can be induced to form an alpha-helical structure in the presence of solvents like trifluoroethanol. nih.gov

Impact of C-Terminal Residues on Receptor Binding and Potency

The amino acid sequence extending beyond the conserved N-terminal motif, known as the C-terminal region, plays a vital role in determining a peptide's binding affinity and potency at different opioid receptors. nih.govku.edu This "address" sequence is thought to guide the peptide to its specific receptor target and modulate its activity. csuohio.edu

Comparison with beta-Neoendorphin (B1582869) (alpha-Neoendorphin vs. beta-Neoendorphin: removal of Lys residue)

Alpha-neoendorphin and beta-neoendorphin are both derived from the same precursor protein, prodynorphin, and are closely related in structure. wikipedia.orgnih.gov Beta-neoendorphin is essentially alpha-neoendorphin lacking the final C-terminal lysine (B10760008) residue, making it a nonapeptide (a peptide with nine amino acids). wikipedia.org This seemingly minor difference—the removal of a single lysine—has a significant impact on the peptide's biological activity. nih.gov The conversion of alpha-neoendorphin to beta-neoendorphin results in a four- to five-fold reduction in potency at both the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR). nih.gov Interestingly, its potency at the delta-opioid receptor (DOR) is not affected by this change. nih.gov This underscores the importance of the C-terminal lysine residue for the effective interaction of alpha-neoendorphin with the mu and kappa opioid receptors. Although both peptides can bind to all three receptor types, they do so with distinct affinities. nih.gov

PeptideC-Terminal DifferenceImpact on Receptor Potency
alpha-Neoendorphin Contains C-terminal LysineHigher potency at MOR and KOR
beta-Neoendorphin Lacks C-terminal Lysine4-5 fold decrease in potency at MOR and KOR; no change at DOR

N-Terminal Modification Effects on Opioid Receptor Activation

The N-terminal tyrosine residue is of paramount importance for the opioid activity of the vast majority of opioid peptides. nih.govresearchgate.net Any modification to this residue, such as its removal (des-tyrosination) or chemical modification like acetylation, can dramatically reduce or abolish the peptide's ability to activate opioid receptors. nih.gov

Des-tyrosination products (e.g., alpha-Neoendorphin (2-8) as a potential fragment)

The enzymatic removal of the N-terminal tyrosine is a known metabolic pathway for opioid peptides. nih.gov This process, termed des-tyrosination, generally leads to a loss of affinity for opioid receptors and a corresponding loss of analgesic effects. nih.gov Fragments of dynorphins that have undergone des-tyrosination have been identified in biological tissues. diva-portal.orgnih.gov For example, alpha-neoendorphin (2-10), which lacks the initial tyrosine, has been detected in the brain. nih.gov The formation of these des-tyrosinated peptides is considered a mechanism of inactivation of the parent opioid peptide. diva-portal.org While the primary opioid activity is lost, some of these fragments may acquire new biological functions. For instance, dynorphin A-(2-8) has been shown to be the smallest fragment capable of producing certain non-opioid motor effects. psu.edu

Receptor Interactions and Pharmacological Mechanisms of Alpha Neoendorphin

Opioid Receptor Binding Affinity and Selectivity

Alpha-neoendorphin (B1637691) (1-8), along with other prodynorphin-derived peptides like dynorphin (B1627789) B, binds to and activates the mu-opioid receptor (OPRM1). nih.govplos.org While dynorphins are generally considered endogenous ligands for the kappa receptor, they can also bind to mu-opioid receptors with high affinity. nih.gov The OPRM1 receptor is the primary target for well-known opioids such as morphine and is integral to the body's system for regulating pain, reward, and addictive behaviors. medlineplus.gov The binding of ligands like alpha-neoendorphin to OPRM1 initiates a cascade of chemical signals in the nervous system that can lead to pain relief and other physiological responses. medlineplus.gov

The delta-opioid receptor (OPRD1) is another significant target for alpha-neoendorphin (1-8). wikipedia.org Although enkephalins are generally considered the primary endogenous ligands for the delta receptor, shorter peptides derived from prodynorphin, such as alpha-neoendorphin, exhibit notable affinity for this receptor type. nih.govplos.orgguidetopharmacology.org The delta-opioid receptor is a G protein-coupled receptor that, like its mu and kappa counterparts, has enkephalins as its main endogenous ligands and is widely expressed in the basal ganglia and neocortical regions of the human brain. wikipedia.org Studies have shown that dynorphins, including alpha-neoendorphin, can bind to and activate delta-opioid receptors, contributing to their complex pharmacology. nih.gov

Alpha-neoendorphin is recognized as a primary endogenous agonist for the kappa-opioid receptor (OPRK1). guidetopharmacology.orgguidetopharmacology.orgwikipedia.org The kappa receptor, encoded by the OPRK1 gene, is a G protein-coupled receptor that binds dynorphins as its principal endogenous ligands. genecards.orgwikipedia.orguniprot.org Alpha-neoendorphin acts as a full agonist at the human kappa receptor, with a high binding affinity. guidetopharmacology.orgresearchgate.net Research indicates a pKi value, a measure of binding affinity, for alpha-neoendorphin at the kappa receptor ranging from 8.3 to 10.2. guidetopharmacology.org This interaction is crucial for mediating various physiological effects, including the regulation of pain, consciousness, and motor control. wikipedia.org

Interactive Data Table: Binding Affinity of alpha-Neoendorphin at Opioid Receptors

Receptor FamilySpecific ReceptorEndogenous Ligand StatusBinding Affinity (pKi)
Kappa-OpioidOPRK1Yes8.3 - 10.2 guidetopharmacology.org
Mu-OpioidOPRM1YesBinds with high affinity nih.govnih.gov
Delta-OpioidOPRD1YesBinds with high affinity wikipedia.orgnih.govnih.gov

The potency of alpha-neoendorphin can be contextualized by comparing it to other peptides derived from the same precursor, such as Dynorphin A. In studies examining motor dysfunction, the potency of various dynorphin peptides was ranked, showing that longer forms like Dynorphin A (1-17) and Dynorphin A (1-13) were more potent than alpha-neoendorphin and Dynorphin A (1-8), which had roughly similar potencies. epa.gov However, other research suggests that peptides like Dynorphin A (1-13), Dynorphin B, and alpha-neoendorphin exhibit similar binding affinities and efficacies at the human kappa-opioid receptor. researchgate.net This indicates that while there may be differences in potency for specific biological effects, the fundamental interaction at the kappa receptor is comparable. researchgate.net It is also noted that shorter dynorphin peptides, including alpha-neoendorphin, are not as exclusively selective for the kappa receptor as longer dynorphins and also activate mu and delta receptors. nih.govplos.org

Interactive Data Table: Relative Potency of Dynorphin Peptides

PeptideRelative Potency (Motor Dysfunction Assay) epa.govNotes
Dynorphin A (1-17)HighestMore potent than shorter fragments.
Dynorphin A (1-13)HighMore potent than α-Neoendorphin.
alpha-NeoendorphinModerateApproximately equal potency to Dynorphin A (1-8). epa.gov
Dynorphin A (1-8)ModerateApproximately equal potency to α-Neoendorphin. epa.gov

Cellular Signaling Mechanisms

The mechanism of action for alpha-neoendorphin (1-8) at the cellular level is mediated through its interaction with G protein-coupled receptors (GPCRs). medchemexpress.comgenecards.orgresearchgate.net Opioid receptors are a class of GPCRs that, upon activation by a ligand, initiate intracellular signaling cascades. wikipedia.orgif-pan.krakow.pl When alpha-neoendorphin binds to a receptor, such as the kappa-opioid receptor, it induces a conformational change in the receptor protein. genecards.orguniprot.org

This change triggers the activation of an associated heterotrimeric G protein, typically of the Gi/Go family for opioid receptors. wikipedia.orguniprot.org The activation process involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G protein's alpha subunit. uniprot.org Subsequently, the activated G alpha (Gα) subunit and the G beta-gamma (Gβγ) dimer dissociate and proceed to modulate the activity of downstream effector systems. uniprot.org A primary consequence of this signaling pathway is the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). uniprot.org Furthermore, activation by alpha-neoendorphin (1-8) can stimulate the G protein-mediated ERK1/2 pathway. medchemexpress.com

Functional Selectivity and Biased Signaling Profiles

Functional selectivity, or biased agonism, describes the ability of different agonists that bind to the same receptor to stabilize distinct receptor conformations, leading to the activation of different intracellular signaling pathways and varied physiological outcomes. nih.govresearchgate.net This concept challenges the traditional view that all agonists for a given receptor produce the same functional response. researchgate.net Endogenous opioid peptides, including alpha-neoendorphin, have been shown to exhibit such biased signaling. nih.gov

Alpha-neoendorphin is derived from the precursor protein prodynorphin, which also yields dynorphin A, dynorphin B, and can be further processed into smaller peptides like Leu-Enk. nih.govfrontiersin.org While peptides from this family are often considered to primarily target the kappa-opioid receptor (KOR), they display varying affinities for all three major opioid receptors (mu, delta, and kappa) and none are highly selective for a single subtype. nih.govnih.govfrontiersin.org

Research examining the functional selectivity of endogenous peptides at the mu-opioid receptor (MOR) found that alpha-neoendorphin displays a distinct bias profile compared to the standard agonist DAMGO. nih.gov A study using various assays to measure G protein activation, cAMP inhibition, β-arrestin recruitment, and MAP kinase (ERK1/2) phosphorylation revealed that alpha-neoendorphin and Met-enk RF showed different biased signaling profiles, while other endogenous peptides like Leu-enk and β-endorphin were similar to DAMGO. nih.gov The existence of multiple endogenous agonists for the same receptor, each with a unique signaling profile, may allow for a more finely tuned physiological response. researchgate.net This differential activation of signaling pathways by various endogenous ligands for the same receptor could have significant physiological implications. nih.gov

Table 2: Biased Signaling Profile of Selected Endogenous Opioid Peptides at the μ-Opioid Receptor

Peptide Signaling Profile Compared to DAMGO Precursor Protein
alpha-Neoendorphin Displays a distinct biased signaling profile. nih.gov Prodynorphin nih.govfrontiersin.org
Met-enk RF Displays a distinct biased signaling profile. nih.gov Proenkephalin
Leu-enkephalin Similar signaling profile to DAMGO. nih.gov Proenkephalin / Prodynorphin nih.govfrontiersin.org
β-endorphin 31 Similar signaling profile to DAMGO. nih.gov Pro-opiomelanocortin (POMC) frontiersin.org
Dynorphin A8 Similar signaling profile to DAMGO. nih.gov Prodynorphin nih.govfrontiersin.org

Enzymatic Degradation and Metabolic Fate of Alpha Neoendorphin

Identification of Degrading Peptidases

The metabolic pathway of alpha-neoendorphin (B1637691) involves several key peptidases that cleave the peptide at specific sites, influencing its signaling cascade.

Soluble Metalloendopeptidase in Brain Tissue

A soluble metalloendopeptidase isolated from rat brain has been shown to act on a variety of bioactive peptides, including those containing enkephalin sequences. This enzyme is capable of degrading alpha-neoendorphin, contributing to the processing of this opioid peptide within the central nervous system. atsjournals.orgdntb.gov.uaoup.com

Thimet Oligopeptidase (EP24.15) Involvement

Thimet oligopeptidase (EC 3.4.24.15), also known as EP24.15, is a zinc metalloprotease predominantly found in the neuroendocrine-gonadal axis. nih.gov This enzyme is implicated in the processing of several bioactive peptides, including alpha-neoendorphin. nih.govresearchgate.net Studies have shown that EP24.15, in both its soluble and membrane-bound forms, can rapidly convert alpha-neoendorphin into smaller peptide fragments. atsjournals.orgnih.gov The regulation of EP24.15 activity, potentially through phosphorylation and redox mechanisms, suggests a controlled modulation of alpha-neoendorphin metabolism in tissues where they are co-localized. nih.gov

Aminopeptidases, Dipeptidyl Carboxypeptidase, and Neutral Endopeptidase (e.g., Neprilysin)

A cocktail of peptidases, including aminopeptidases, dipeptidyl carboxypeptidase, and neutral endopeptidase (NEP, also known as neprilysin or EC 3.4.24.11), plays a crucial role in the degradation of opioid peptides. jneurosci.orgnih.govwikipedia.org The use of inhibitors for these enzymes, such as amastatin (B1665947) for aminopeptidases, captopril (B1668294) for dipeptidyl carboxypeptidase, and phosphoramidon (B1677721) for neutral endopeptidase, has been shown to enhance the effects of alpha-neoendorphin. jneurosci.orgnih.gov This indicates that alpha-neoendorphin is a substrate for these enzymes. Neprilysin, a membrane-bound metalloendopeptidase, is known to cleave peptides at the amino side of hydrophobic residues and has been shown to cleave alpha-neo-endorphin at the Gly3-Phe4 bond. wikipedia.orgnih.govrug.nl Aminopeptidases are responsible for cleaving the N-terminal amino acid of peptides. researchgate.netacs.org Dipeptidyl carboxypeptidase sequentially cleaves dipeptides from the C-terminus of peptides. jneurosci.orgjneurosci.org

Cleavage Products and Subsequent Bioactivity

The enzymatic breakdown of alpha-neoendorphin does not merely lead to its inactivation but can also generate new molecules with their own distinct biological activities.

Formation of Leu-Enkephalin

One of the significant metabolic fates of alpha-neoendorphin is its conversion to Leu-enkephalin. nih.govnih.gov This conversion is efficiently carried out by the synaptosomal membrane-bound form of endopeptidase-24.15. nih.gov The generation of Leu-enkephalin from alpha-neoendorphin is a critical step, as Leu-enkephalin is a potent endogenous opioid peptide with high affinity for delta-opioid receptors. taylorandfrancis.com This enzymatic processing effectively transforms the receptor-binding profile of the initial peptide, thereby modulating the opioid signal.

Conversion to beta-Neoendorphin (B1582869)

Alpha-neoendorphin can be converted to beta-neoendorphin through the enzymatic removal of its C-terminal lysine (B10760008) residue. wikipedia.org Beta-neoendorphin, a nonapeptide with the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro, is itself an active opioid peptide. wikipedia.org This conversion represents another pathway through which the bioactivity of the prodynorphin-derived peptides is diversified.

Data Tables

Table 1: Key Peptidases in alpha-Neoendorphin Degradation

PeptidaseAlternative NamesClassKnown Action on alpha-Neoendorphin
Soluble Metalloendopeptidase-MetalloendopeptidaseDegradation in brain tissue dntb.gov.ua
Thimet OligopeptidaseEP24.15, EC 3.4.24.15MetalloendopeptidaseConversion to Leu-enkephalin nih.govnih.gov
Aminopeptidases-ExopeptidaseCleavage of N-terminal amino acids jneurosci.orgnih.gov
Dipeptidyl CarboxypeptidaseAngiotensin-Converting Enzyme (ACE)PeptidaseCleavage of C-terminal dipeptides jneurosci.orgnih.gov
Neutral EndopeptidaseNeprilysin, NEP, CD10, EC 3.4.24.11MetalloendopeptidaseCleavage at the Gly3-Phe4 bond nih.govrug.nl

Table 2: Bioactive Products of alpha-Neoendorphin Metabolism

ProductPrecursorConverting Enzyme(s)Biological Significance
Leu-enkephalinalpha-NeoendorphinThimet Oligopeptidase (EP24.15) nih.govPotent delta-opioid receptor agonist taylorandfrancis.com
beta-Neoendorphinalpha-NeoendorphinCarboxypeptidase (presumed)Active opioid peptide wikipedia.orgwikipedia.org

Regional Differences in Enzymatic Bioconversion

The enzymatic bioconversion of α-neoendorphin exhibits significant regional differences within the brain. This suggests that the physiological role and regulation of α-neoendorphin can vary depending on the specific brain area. Studies have shown distinct distributions of α-neoendorphin and its metabolites in various brain regions, including the striatum, substantia nigra, hypothalamus, and pituitary gland. plos.orgnih.govnih.gov

For example, in a rat model of Parkinson's disease, rapid des-tyrosination of dynorphin (B1627789) peptides, including α-neoendorphin, was observed in the striatum but not in the substantia nigra. diva-portal.org This highlights a region-specific regulation of peptide metabolism. Furthermore, imaging mass spectrometry has revealed that in L-DOPA-induced dyskinesia, the levels of α-neoendorphin and its des-tyrosine metabolite are particularly elevated in the lateral part of the substantia nigra. plos.org

The differential processing of prodynorphin, the precursor protein for α-neoendorphin, also contributes to regional variations. Evidence suggests a selective processing of proenkephalin B (prodynorphin) into different opioid peptide forms in particular regions of the rat brain and pituitary. wikipedia.org This indicates that the initial production of α-neoendorphin itself is regionally controlled.

These regional differences in enzymatic activity and peptide distribution are crucial for understanding the specific functions of the dynorphin system in different neural circuits.

Brain RegionObserved PhenomenonReference
StriatumRapid des-tyrosination of α-neoendorphin. diva-portal.org diva-portal.org
Substantia NigraLess rapid des-tyrosination compared to the striatum. diva-portal.org Elevated levels of α-neoendorphin in L-DOPA-induced dyskinesia models. plos.org plos.orgdiva-portal.org
HypothalamusHigh concentrations of α-neoendorphin. nih.govnih.gov nih.govnih.gov
Pituitary GlandPresence of α-neoendorphin. nih.govnih.gov nih.govnih.gov

Impact of Peptidase Inhibitors on alpha-Neoendorphin Potency

The use of peptidase inhibitors has been instrumental in demonstrating the significant role of enzymatic degradation in modulating the potency of α-neoendorphin and other opioid peptides. By blocking the action of peptidases, these inhibitors prevent the breakdown of the peptides, thereby prolonging their presence at the receptor and enhancing their biological effects.

A mixture of peptidase inhibitors, including amastatin (an aminopeptidase (B13392206) inhibitor), captopril (a dipeptidyl carboxypeptidase inhibitor), and phosphoramidon (a neutral endopeptidase inhibitor), has been shown to enhance the effects of α-neoendorphin. nih.govjneurosci.org In studies measuring μ-opioid receptor (MOR) internalization in rat spinal cord slices, this cocktail of inhibitors potentiated the action of α-neoendorphin. nih.govjneurosci.orgjneurosci.org This indicates that α-neoendorphin is susceptible to degradation by multiple types of peptidases.

The specific contribution of different peptidases can be dissected by using selective inhibitors. For instance, the enhancement of α-neoendorphin's effect by amastatin points to the involvement of aminopeptidases in its degradation. nih.govjneurosci.org Similarly, the efficacy of phosphoramidon suggests a role for neutral endopeptidase.

The potency of α-neoendorphin can be substantially increased in the presence of these inhibitors. This is particularly evident in experimental setups where the endogenous peptide would otherwise be rapidly cleared. The use of peptidase inhibitors has become a standard tool to study the physiological actions of endogenous opioids by protecting them from enzymatic inactivation. researchgate.net

Peptidase InhibitorEnzyme(s) InhibitedEffect on α-Neoendorphin
AmastatinAminopeptidasesEnhances potency by preventing N-terminal degradation. nih.govjneurosci.org
PhosphoramidonNeutral Endopeptidase (Neprilysin)Increases potency by blocking cleavage at internal peptide bonds. nih.govjneurosci.org
CaptoprilDipeptidyl Carboxypeptidase (Angiotensin-Converting Enzyme)Contributes to the overall potentiation when used in a cocktail. nih.govjneurosci.org
BestatinAminopeptidase N (APN)Inhibits the cleavage of the Tyr-Gly peptide bond in related peptides. nih.gov

Neurobiological Distribution and Dynamics of Alpha Neoendorphin

Tissue Localization in the Central Nervous System (CNS)

Immunoreactive alpha-neoendorphin (B1637691) exhibits a widespread and distinct distribution within the central nervous system of rats, with significant concentrations found in various brain regions and the spinal cord.

The concentration of alpha-neoendorphin varies considerably across different brain areas. The highest concentration is observed in the substantia nigra. nih.govnih.gov Very high concentrations are also present in the lateral preoptic nucleus, dentate gyrus of the hippocampus, parabrachial nuclei in the pons, nucleus accumbens, globus pallidus (part of the striatum), median eminence, and anterior hypothalamic nucleus. nih.gov

Relatively high levels are found in several other regions, including the bed nucleus of the stria terminalis, paraventricular nucleus of the hypothalamus, nucleus of the solitary tract, dorsomedial nucleus, central amygdaloid nucleus, periaqueductal gray matter of the midbrain, suprachiasmatic nucleus, hippocampus proper, and various nuclei in the brainstem such as the locus ceruleus. nih.gov Moderate concentrations are detected in the caudate-putamen (striatum), sensory trigeminal nucleus, and supraoptic nucleus. nih.gov In contrast, low concentrations of immunoreactive alpha-neoendorphin are characteristic of many cortical structures. nih.gov Within the spinal cord, immunoreactivity for prodynorphin, the precursor to alpha-neoendorphin, is found in the superficial laminae of the dorsal horn.

Table 1: Distribution of Immunoreactive alpha-Neoendorphin in Rat Brain Regions

Concentration Level Brain Region Concentration (fmol/mg of protein)
Highest Substantia Nigra1692.1
Very High (>500) Lateral Preoptic Nucleus>500
Dentate Gyrus (Hippocampus)>500
Parabrachial Nuclei (Pons)>500
Nucleus Accumbens>500
Globus Pallidus (Striatum)>500
Median Eminence>500
Anterior Hypothalamic Nucleus>500
Relatively High (250-500) Bed Nucleus of the Stria Terminalis250-500
Paraventricular Nucleus (Hypothalamus)250-500
Nucleus of the Solitary Tract250-500
Dorsomedial Nucleus250-500
Central Amygdaloid Nucleus250-500
Periaqueductal Gray Matter (Midbrain)250-500
Suprachiasmatic Nucleus250-500
Hippocampus250-500
Locus Ceruleus250-500
Moderate (100-250) Caudate-Putamen (Striatum)100-250
Sensory Trigeminal Nucleus100-250
Supraoptic Nucleus100-250
Low (<100) Cortical Structures<100

Alpha-neoendorphin is colocalized with other peptides derived from the same precursor, prodynorphin, notably Dynorphin (B1627789) A and Dynorphin B. nih.govnih.gov Immunohistochemical studies in the rat brain have demonstrated that the neuronal fiber systems containing alpha-neoendorphin immunoreactivity are also labeled by antisera for Dynorphin A and Dynorphin B. nih.gov This colocalization is particularly evident in the magnocellular nuclei of the hypothalamus. nih.gov In the human hypothalamus, the content of alpha-neoendorphin is comparable to that of Dynorphin B (also known as rimorphin) and somewhat higher than that of Dynorphin A. nih.gov This co-existence suggests a coordinated functional role for these related opioid peptides. In key brain regions like the hippocampus and striatum, alpha-neoendorphin and Dynorphin B are the predominant products derived from prodynorphin. frontiersin.org

Peripheral Tissue Distribution (e.g., Duodenum)

Beyond the central nervous system, alpha-neoendorphin is also present in peripheral tissues. The release of immunoreactive alpha-neoendorphin has been demonstrated from the isolated perfused rat duodenum. This finding indicates that alpha-neoendorphin may act as a transmitter involved in gastrointestinal functions.

Release Mechanisms

The release of alpha-neoendorphin is a regulated process, dependent on specific physiological and chemical stimuli.

The release of alpha-neoendorphin from nervous tissue is a calcium-dependent process. Studies using rat hippocampal slices have shown that stimulation with high concentrations of potassium (K+) evokes the release of alpha-neoendorphin. This stimulated release is contingent upon the presence of calcium in the extracellular medium, a hallmark of classical neurotransmitter and neuropeptide exocytosis.

The release of alpha-neoendorphin can be triggered by the action of other neurotransmitters.

Serotonin: In the peripheral nervous system, specifically the rat duodenum, serotonin (5-HT) has been shown to induce a dose-dependent increase in the release of immunoreactive alpha-neoendorphin. This suggests that some of the effects of serotonin on the gastrointestinal tract may be mediated through the release of this opioid peptide.

Nicotine: Systemic administration of nicotine has been found to elicit the release of endogenous opioids, including dynorphins, in the supraspinal cord. nih.gov As alpha-neoendorphin is a product of the prodynorphin gene, this indicates that nicotine can stimulate its release in the central nervous system. upf.edunih.gov

Dense-Core Vesicle Storage

Alpha-Neoendorphin, as a member of the opioid peptide family, is synthesized and stored in specialized secretory organelles known as large dense-core vesicles (LDCVs) within neurons. bma.chhmdb.cafoodb.ca This storage mechanism is characteristic of neuropeptides and differs significantly from that of small molecule neurotransmitters, which are typically housed in small synaptic vesicles. elsevier.comuoregon.edu The biogenesis, processing, and storage of alpha-Neoendorphin within LDCVs is a multi-step process crucial for its subsequent role in neuronal communication.

The journey begins with the synthesis of its larger precursor protein, prodynorphin (also referred to as proenkephalin B), in the neuronal cell body. hmdb.cafoodb.ca This precursor is then packaged into immature LDCVs as they bud off from the trans-Golgi network. frontiersin.orgvu.nl These vesicles are subsequently transported along the axon to the nerve terminals. frontiersin.org

Within the lumen of these maturing LDCVs, prodynorphin undergoes a series of proteolytic processing events to yield the final, active neuropeptides, including alpha-Neoendorphin. frontiersin.orgacs.org This intra-vesicular maturation is carried out by specific enzymes that are co-packaged into the vesicles with the precursor protein. Key proteases involved in the generation of alpha-Neoendorphin include proprotein convertase 2 (PC2) and the cysteine cathepsin, cathepsin L. hmdb.canih.gov

Research using knockout mouse models has elucidated the relative importance of these enzymes in the production of alpha-Neoendorphin. Studies have shown that while the absence of PC2 leads to a minor decrease in alpha-Neoendorphin levels, the knockout of cathepsin L results in a dramatic reduction, highlighting its prominent role in the processing cascade. nih.gov

Table 1: Effect of Protease Knockout on alpha-Neoendorphin Levels in Mouse Brain
Enzyme Knockout ModelEffect on alpha-Neoendorphin LevelsPercentage Reduction Compared to ControlReference
Proprotein Convertase 2 (PC2)Minor DecreaseNot specified as a percentage, described as "minor" nih.gov
Cathepsin LSignificant Decrease~90% nih.gov

LDCVs are morphologically distinct from small synaptic vesicles. They are considerably larger, with diameters typically ranging from 80 to 120 nanometers, and are characterized by an electron-dense core when viewed with an electron microscope. hmdb.cafoodb.caelsevier.com This dense core is a result of the aggregation of cargo, including neuropeptides and other proteins, within the acidic environment of the vesicle's lumen. vu.nl Immunohistochemical studies in the rat brain have demonstrated that alpha-Neoendorphin-like and dynorphin-like immunoreactivities are consistently found together, suggesting they are co-stored within the same neuronal LDCVs, which is expected as they are derived from the same precursor. nih.gov The storage in LDCVs dictates the release dynamics of alpha-Neoendorphin, which typically requires more intense and prolonged stimulation compared to the release of neurotransmitters from small synaptic vesicles. hmdb.cafoodb.ca

Table 2: Key Molecules in the Dense-Core Vesicle Storage of alpha-Neoendorphin
MoleculeTypeFunction in Vesicle Storage
Prodynorphin (Proenkephalin B)Precursor ProteinThe pro-peptide from which alpha-Neoendorphin is cleaved.
alpha-NeoendorphinNeuropeptideThe final, active peptide stored within the LDCV.
Proprotein Convertase 2 (PC2)Protease (Enzyme)Involved in the proteolytic processing of prodynorphin.
Cathepsin LProtease (Enzyme)Plays a major role in processing prodynorphin to generate alpha-Neoendorphin. nih.gov
Dynorphin ANeuropeptideCo-stored with alpha-Neoendorphin, derived from the same precursor. nih.govnih.gov
Dynorphin BNeuropeptideCo-stored with alpha-Neoendorphin, derived from the same precursor. nih.gov

Physiological Roles and Functional Implications in Preclinical Animal Models

Modulation of Neurotransmission and Synaptic Activity

Alpha-neoendorphin (B1637691) (1-8), as a derivative of the prodynorphin precursor, is implicated in the modulation of neurotransmission and synaptic activity, primarily through its interaction with opioid receptors. nih.gov In the central nervous system, dynorphins, including alpha-neoendorphin, are widely distributed and act as neuromodulators, influencing the release of other neurotransmitters and affecting postsynaptic activity. researchgate.netnih.gov

In the hippocampus, a brain region critical for learning and memory, endogenous dynorphins have been shown to inhibit excitatory neurotransmission. nih.gov Studies in guinea pig hippocampal slices have demonstrated that dynorphins, released during high-frequency stimulation, can act as retrograde messengers, providing negative feedback to presynaptic terminals and thereby suppressing excitatory input. nih.gov This inhibitory effect on synaptic transmission is supported by evidence that dynorphin-selective antisera, which would neutralize peptides like alpha-neoendorphin, can block this inhibition. nih.gov The activation of opioid receptors by these peptides leads to a reduction in the duration of calcium-dependent action potentials in dorsal root ganglion neurons, which in turn modulates neurotransmitter release. wikipedia.org While these studies often refer to the broader family of dynorphins, the processing of prodynorphin into smaller fragments like alpha-neoendorphin (1-8) suggests its participation in these modulatory functions. nih.gov

Brain Region Effect of Dynorphin (B1627789) Peptides (including α-neoendorphin) Mechanism Functional Implication
HippocampusInhibition of excitatory neurotransmissionRetrograde signaling, negative feedback to presynaptic terminalsModulation of synaptic plasticity
Dorsal Root GanglionReduction of calcium-dependent action potential durationActivation of opioid receptorsModulation of neurotransmitter release

Involvement in Pain Sensation and Nociceptive Transmission

The endogenous opioid system, including peptides derived from prodynorphin, plays a crucial role in the modulation of pain. nih.gov Alpha-neoendorphin is involved in nociceptive transmission, primarily through its interaction with kappa opioid receptors, although interactions with mu and delta receptors are also reported. researchgate.netwikipedia.org The localization of prodynorphin and its derivatives in areas of the spinal cord and brain associated with pain processing underscores their importance in this physiological function. researchgate.netnih.gov

In preclinical animal models, the spinal administration of agents that trigger the release of endogenous opioids has been shown to produce antinociceptive effects. nih.gov Specifically, the antinociceptive effect of certain compounds is attenuated by pretreatment with an antiserum against alpha-neoendorphin, indicating a direct role for this peptide in mediating pain relief at the spinal level. nih.gov Furthermore, in prodynorphin-deficient mice, the pain-relieving effects of these agents are significantly reduced, providing genetic evidence for the involvement of prodynorphin-derived peptides, such as alpha-neoendorphin, in the modulation of pain sensation. nih.gov Opioid receptor activation can depress the release of glutamate (B1630785) and neuropeptides from somatosensory afferents, thereby dampening the transmission of pain signals to the central nervous system. nih.gov

Experimental Model Key Finding Implication for α-neoendorphin (1-8)
Mouse tail-flick testAntinociception induced by a μ-opioid receptor agonist was attenuated by an α-neoendorphin antiserum. nih.govSuggests spinal release of α-neoendorphin contributes to analgesia.
Prodynorphin-deficient miceReduced antinociceptive effect of a μ-opioid receptor agonist. nih.govConfirms the essential role of prodynorphin-derived peptides in pain modulation.

Regulation of Stress-Induced Responses and Emotional Control

Peptides derived from prodynorphin, including alpha-neoendorphin, are found in brain regions integral to emotional control and the stress response, such as the amygdala, hippocampus, and hypothalamus. researchgate.netnih.gov The dynorphin/kappa opioid receptor system is known to be a significant mediator of the behavioral and neurochemical responses to stress. nih.gov

In animal models, stress has been shown to alter the expression of dynorphin peptides in the brain. For instance, in a rat model of post-traumatic stress disorder (PTSD), which involves exposure to restraint and unpredictable electric shocks, changes in the expression of dynorphin A(1-8) were observed in the amygdala. nih.gov While this study focused on a related peptide, the co-localization and shared precursor with alpha-neoendorphin (1-8) suggest a potential role for the broader family of short dynorphin peptides in the neurobiological adaptations to aversive stress. nih.gov Animal models of anxiety, such as those involving restraint, immobilization, or psychosocial stress, are used to investigate the neurobiological underpinnings of stress-related disorders, where the dynorphin system is a key area of investigation. ijbcp.comscielo.br

Brain Region Role of Dynorphin System Relevance to α-neoendorphin (1-8)
AmygdalaModulation of fear and anxietyImplicated in stress-induced changes in peptide expression. nih.gov
HippocampusRegulation of stress responses and emotional memoryA key site of dynorphin action. researchgate.netnih.gov
HypothalamusControl of the neuroendocrine stress axisA central location for dynorphin-mediated regulation. researchgate.netnih.gov

Potential Roles in Learning and Memory Processes

The presence of the prodynorphin system in the hippocampus suggests a role for its derived peptides in cognitive functions. researchgate.netnih.gov Endogenous dynorphins can modulate synaptic plasticity, a cellular mechanism underlying learning and memory. nih.gov Specifically, by inhibiting excitatory neurotransmission in the dentate gyrus of the hippocampus, dynorphins can influence the induction of long-term potentiation (LTP), a form of synaptic plasticity thought to be critical for memory formation. nih.gov

While much of the research has focused on the broader class of dynorphins, the processing of prodynorphin into various active peptides, including alpha-neoendorphin and dynorphin A(1-8), within these brain structures points to a potential contribution of these shorter fragments to the modulation of learning and memory. nih.gov The complex effects of neuropeptides on cognitive processes are an active area of research, with studies in rodent models indicating their importance in various aspects of hippocampal learning and memory. researchgate.net

Process Effect of Dynorphins Potential Implication for α-neoendorphin (1-8)
Synaptic Plasticity (LTP)Inhibition of excitatory neurotransmission can block LTP induction. nih.govMay modulate the cellular mechanisms of learning and memory.
Hippocampal FunctionIntrinsic modulation of hippocampal activity. researchgate.netCould influence spatial learning and memory consolidation.

Contribution to Feeding Behavior and Energy Balance

The endogenous opioid system is recognized as a significant modulator of food intake and energy balance, influencing both homeostatic and hedonic aspects of feeding. cambridge.orguni-bonn.de Research in animal models has implicated prodynorphin-derived peptides in the regulation of feeding behavior.

Studies using rats have shown that exposure to a high-fat/high-sucrose diet leads to increased abundances of several neuropeptides in the hypothalamus, including alpha-neoendorphin and dynorphin A(1-8). uu.nl This suggests that the dynorphin system is responsive to dietary intake and may play a role in the neurobiological adaptations to energy-dense foods. The hypothalamus is a key brain region for the homeostatic control of feeding, integrating signals related to hunger and satiety. uni-bonn.de While other peptides like β-endorphin have also been shown to stimulate food intake, the specific role of alpha-neoendorphin (1-8) is part of a complex interplay of neuropeptides in the regulation of energy homeostasis. nih.gov

Dietary Condition Change in Hypothalamic Peptide Levels Potential Role of α-neoendorphin (1-8)
High-fat/high-sucrose dietIncreased abundance of α-neoendorphin and Dynorphin A(1-8). uu.nlMay contribute to the regulation of feeding in response to palatable, energy-dense foods.

Pathophysiological Correlates in Animal Models

In preclinical models of Parkinson's disease, long-term treatment with L-DOPA can lead to the development of debilitating involuntary movements known as L-DOPA-induced dyskinesia (LID). nih.gov A growing body of evidence strongly implicates the overactivity of the striatal dynorphin system in the pathophysiology of LID. plos.org

Studies using a unilateral rat model of Parkinson's disease have demonstrated that the severity of LID is associated with elevated levels of specific prodynorphin-derived peptides in the basal ganglia. plos.org Using imaging mass spectrometry, researchers have found that nigral levels of alpha-neoendorphin and dynorphin B show a strong positive correlation with dyskinesia severity. plos.org The increase in alpha-neoendorphin was most prominent in the lateral part of the substantia nigra in highly dyskinetic animals. plos.org Similarly, elevated levels of alpha-neoendorphin in the dorsolateral striatum have also been correlated with the severity of dyskinesia. researchgate.netmdpi.com These findings suggest that shorter dynorphin peptides like alpha-neoendorphin, which can interact with mu and delta opioid receptors in addition to kappa receptors, are key neuroactive effectors in the development of LID. plos.org

Brain Region Finding in High Dyskinesia Rat Model Correlation
Substantia Nigra (lateral part)54% increase in α-neoendorphin peak intensity. plos.orgStrong positive correlation with dyskinesia severity. plos.org
Dorsolateral StriatumSignificantly elevated levels of α-neoendorphin. researchgate.netmdpi.comPositive correlation with dyskinesia scores. researchgate.net

Role in Epilepsy and Seizure Control (via KOR activation)

The dynorphin/KOR system is recognized for its predominantly anticonvulsant properties. Activation of KORs generally leads to a reduction in neuronal excitability, suggesting a protective role against seizures. In preclinical studies, the effects of various opioid peptides on seizure thresholds have been investigated to understand their potential as endogenous anticonvulsants.

Research in rat models has demonstrated that the administration of KOR agonists can significantly elevate the seizure threshold. One study investigating the effects of different opioid receptor agonists on pentylenetetrazol-induced seizures in rats found that the KOR agonist dynorphin A exhibited notable anticonvulsant effects. In the same study, alpha-neoendorphin was observed to have a nuanced role, displaying both proconvulsant and anticonvulsant properties depending on the type of seizure. Specifically, it demonstrated anticonvulsant effects against tonic seizures, while showing proconvulsant properties for clonic seizures. nih.gov This suggests that the activation of KOR by alpha-neoendorphin can modulate seizure activity, although its precise effects may be context-dependent. nih.gov

Table 1: Effects of alpha-Neoendorphin on Seizure Threshold in Rats
CompoundAnimal ModelSeizure TypeObserved Effect
alpha-NeoendorphinRatClonic SeizuresProconvulsant
alpha-NeoendorphinRatTonic SeizuresAnticonvulsant

Implications in Addiction and Mood Disorders (general dynorphin system)

The dynorphin/KOR system is heavily implicated in the negative affective states associated with addiction and mood disorders. Activation of this system is generally considered aversive and is thought to contribute to the dysphoria and negative emotional states that drive drug-seeking behavior during withdrawal and relapse. Preclinical models of addiction and depression have been instrumental in elucidating this role.

Studies utilizing the conditioned place preference (CPP) paradigm have shown that KOR agonists can induce conditioned place aversion in rodents, indicating their dysphoric properties. nih.gov This aversive state is believed to be a key component of the negative reinforcement that contributes to the cycle of addiction. The dynorphin/KOR system is activated during withdrawal from drugs of abuse, and this activation is linked to the emergence of negative affective states. frontiersin.org Consequently, KOR antagonists have been investigated for their potential to alleviate these withdrawal symptoms and reduce drug-seeking behavior.

In the context of mood disorders, chronic stress has been shown to upregulate the dynorphin system in brain regions associated with emotion and reward, such as the nucleus accumbens and amygdala. This upregulation is thought to contribute to the anhedonia and depressive-like behaviors observed in animal models of depression. The administration of KOR agonists can produce depressive-like phenotypes in rodents, further supporting the role of the dynorphin system in the pathophysiology of mood disorders.

Table 2: Preclinical Findings on the Role of the Dynorphin/KOR System in Addiction and Mood Disorders
Preclinical ModelManipulationKey FindingImplication
Conditioned Place Preference (CPP)Administration of KOR agonistsInduces conditioned place aversion. nih.govThe dynorphin system mediates aversive/dysphoric states.
Drug Withdrawal ModelsMeasurement of dynorphin levels during withdrawalIncreased dynorphin/KOR activation.Contributes to the negative affective symptoms of withdrawal. frontiersin.org
Chronic Stress ModelsExposure to chronic stressUpregulation of the dynorphin system in reward-related brain regions.Involvement in the pathophysiology of depression and anxiety.

Advanced Research Methodologies for Alpha Neoendorphin Studies

Peptide Quantification and Characterization

Accurate quantification and characterization of alpha-Neoendorphin (B1637691) (1-8) are fundamental to understanding its physiological roles. Researchers utilize a range of techniques that offer high sensitivity and specificity.

Radioimmunoassay (RIA) is a highly sensitive and specific technique used to measure the concentration of antigens, such as alpha-Neoendorphin (1-8), in biological fluids. revvity.comasu.edu The principle of RIA is based on competitive binding, where a radioactive-labeled antigen (tracer) competes with an unlabeled antigen (from the sample) for a limited number of binding sites on a specific antibody. revvity.com The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled antigen in the sample.

This method is capable of detecting picogram quantities of a substance and has been instrumental in hormone and immune research. revvity.comasu.edu For the quantification of neuropeptides like alpha-Neoendorphin, specific antibodies are raised against the peptide. The development of a successful RIA involves producing and characterizing these antibodies, optimizing assay conditions, and validating the assay for specificity, precision, and accuracy. nih.govnih.gov

Key Features of RIA for alpha-Neoendorphin (1-8) Studies:

High Sensitivity: Capable of detecting very low concentrations of the peptide.

High Specificity: Relies on the specific binding between the antibody and the alpha-Neoendorphin (1-8) peptide.

Quantitative: Provides accurate measurements of peptide concentrations in various biological samples.

To enhance the specificity of quantification, High-Performance Liquid Chromatography (HPLC) is often coupled with RIA. nih.govnih.gov HPLC separates the complex mixture of molecules present in a biological extract based on their physicochemical properties, such as hydrophobicity. nih.govcsuohio.edu The fractions collected from the HPLC separation are then subjected to RIA to quantify the amount of alpha-Neoendorphin (1-8) in each fraction. nih.gov

This two-step process ensures that the immunoreactivity detected by the RIA is indeed from alpha-Neoendorphin (1-8) and not from other structurally similar peptides that might cross-react with the antibody. nih.gov The retention time from the HPLC provides an additional layer of identification for the peptide.

Workflow of HPLC-RIA for alpha-Neoendorphin (1-8):

Extraction: The peptide is extracted from the biological sample.

HPLC Separation: The extract is injected into an HPLC system, and peptides are separated.

Fraction Collection: Fractions are collected at specific time intervals.

RIA Analysis: Each fraction is analyzed by RIA to determine the concentration of the target peptide.

Mass spectrometry (MS) has emerged as a powerful tool for the identification and quantification of peptides, offering high sensitivity and unparalleled specificity.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Imaging Mass Spectrometry (IMS) is a label-free technique that allows for the visualization of the spatial distribution of molecules, including peptides like alpha-Neoendorphin (1-8), directly within tissue sections. nih.govtechnologynetworks.comnih.gov In this method, a tissue section is coated with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. nih.govnih.gov The mass spectrometer then measures the mass-to-charge ratio of these ions, generating a mass spectrum for each spot (pixel) on the tissue. technologynetworks.com This allows for the creation of an ion density map, revealing the localization of specific peptides within the tissue architecture. nih.govtechnologynetworks.com

Advantages of MALDI-IMS in Neuropeptide Research:

Spatial Information: Provides information on the distribution of alpha-Neoendorphin (1-8) in different brain regions or other tissues. nih.govhopkinsmedicine.org

Multiplexing Capability: Allows for the simultaneous detection and mapping of numerous other peptides and molecules in the same tissue section. technologynetworks.comhopkinsmedicine.org

Label-Free: Does not require specific antibodies or radioactive labels. technologynetworks.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of peptides in complex biological matrices. csuohio.edunih.gov This technique combines the separation power of HPLC with the high specificity of tandem mass spectrometry. nih.gov After separation by LC, the peptides are ionized and enter the mass spectrometer. In the first stage, a specific precursor ion corresponding to the mass of alpha-Neoendorphin (1-8) is selected. This precursor ion is then fragmented, and the resulting product ions are detected in the second stage of the mass spectrometer. csuohio.edu This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity for quantification. csuohio.edu

To achieve accurate quantification, a stable isotope-labeled version of the peptide is often used as an internal standard. nih.govqps.com

Key Parameters in an LC-MS/MS Method for alpha-Neoendorphin (1-8):

ParameterDescription
Precursor Ion (m/z) The mass-to-charge ratio of the intact alpha-Neoendorphin (1-8) peptide ion.
Product Ions (m/z) The mass-to-charge ratios of specific fragment ions generated from the precursor ion.
Retention Time The time at which the peptide elutes from the LC column.
Internal Standard A stable isotope-labeled version of the peptide used for accurate quantification.

This is an interactive data table. You can sort and filter the information by clicking on the column headers.

Mass Spectrometry (MS) Techniques

In Vitro Pharmacological Assays

To understand the biological activity of alpha-Neoendorphin (1-8), a variety of in vitro pharmacological assays are employed. These assays are designed to characterize the interaction of the peptide with its target receptors, primarily the kappa-opioid receptor, and to measure the functional consequences of this interaction.

Commonly used in vitro assays include:

Receptor Binding Assays: These assays measure the affinity of alpha-Neoendorphin (1-8) for its receptor. A radiolabeled ligand with known affinity for the receptor is used in a competitive binding experiment with varying concentrations of the unlabeled peptide. The concentration of alpha-Neoendorphin (1-8) that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

GTPγ[35S] Binding Assays: This functional assay measures the activation of G proteins coupled to the opioid receptor. nih.govnih.gov In the presence of an agonist like alpha-Neoendorphin (1-8), the receptor promotes the exchange of GDP for GTP on the Gα subunit. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, is measured as an indicator of receptor activation. nih.govnih.gov The potency (EC50) and efficacy (Emax) of the peptide can be determined from concentration-response curves.

Calcium Mobilization Assays: In cells engineered to express the opioid receptor and a chimeric G protein that links receptor activation to the release of intracellular calcium, the effect of alpha-Neoendorphin (1-8) can be measured by monitoring changes in intracellular calcium concentration, often using fluorescent dyes. nih.govresearchgate.netfrontiersin.org

Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET is a powerful technique used to study protein-protein interactions in live cells. nih.govnih.govfrontiersin.org It can be used to measure the interaction between the opioid receptor and G proteins or β-arrestin upon agonist stimulation by alpha-Neoendorphin (1-8). nih.govnih.govfrontiersin.org This allows for the investigation of biased agonism, where a ligand may preferentially activate one signaling pathway over another.

Comparison of In Vitro Pharmacological Assays:

Assay TypePrincipleKey Parameters Measured
Receptor Binding Competitive binding of the peptide against a radiolabeled ligand.Affinity (Ki), IC50
GTPγ[35S] Binding Measures agonist-induced G protein activation.Potency (EC50), Efficacy (Emax)
Calcium Mobilization Measures changes in intracellular calcium levels upon receptor activation.Potency (EC50), Efficacy (Emax)
BRET Measures protein-protein interactions (e.g., receptor-G protein, receptor-β-arrestin).Potency (EC50), Efficacy (Emax), Signal bias

This is an interactive data table. You can sort and filter the information by clicking on the column headers.

Organ Bath Preparations (e.g., Guinea Pig Ileum, Mouse Vas Deferens, Rabbit Vas Deferens)

Organ bath preparations are classical pharmacological tools used to study the functional activity of endogenous and synthetic compounds on isolated tissues. The guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations have been instrumental in the characterization of opioid receptor heterogeneity and the pharmacological profiling of opioid peptides nih.gov. These tissues are innervated by neurons that release neurotransmitters to cause muscle contraction; opioid agonists inhibit this release, leading to a measurable relaxation or reduction in twitch response.

The GPI is rich in μ (mu) and κ (kappa) opioid receptors, while the MVD contains μ, κ, and δ (delta) opioid receptors nih.gov. This differential receptor population allows researchers to distinguish the receptor selectivity of various compounds. For instance, compounds that are more potent in the GPI compared to the MVD are often characterized as κ-agonists. As a product of the prodynorphin gene, alpha-neoendorphin is known to be an endogenous ligand primarily for the κ-opioid receptor nih.gov.

Screening of the longitudinal muscle-myenteric plexus of the guinea pig ileum using high-performance liquid chromatography (HPLC) has successfully identified the presence of several dynorphin-related peptides, including alpha-neoendorphin and dynorphin (B1627789) A(1-8). Furthermore, studies have detected the release of alpha-neoendorphin from intestinal tissue preparations following electrical stimulation, confirming its role as an active neuropeptide in this system. While these bioassays are critical for functional characterization, specific potency values (e.g., IC50) for the direct action of alpha-neoendorphin (1-8) are not extensively detailed in readily available literature. However, the conversion of α-neoendorphin to β-neoendorphin by the removal of a lysine (B10760008) residue is reported to cause a four- to five-fold decrease in potency at the κ-opioid receptor, indicating the significant activity of the parent peptide nih.gov.

Radioligand Displacement Binding Assays

Radioligand displacement binding assays are a cornerstone of receptor pharmacology, allowing for the determination of the affinity of a ligand for a specific receptor. This technique involves incubating a cell membrane preparation containing the receptor of interest with a fixed concentration of a radioactively labeled ligand (radioligand). A competing, unlabeled ligand is then added at increasing concentrations, and its ability to displace the radioligand from the receptor is measured.

Early studies successfully utilized tritiated porcine alpha-neo-endorphin ([3H2-Tyr1]alpha-neo-endorphin) to characterize its binding to rat brain membrane preparations for the first time researchgate.net. Scatchard analysis of this binding revealed a bi-phasic curve, indicating two distinct binding sites with dissociation constants (KD) of 0.20 nM and 3.75 nM researchgate.net. Displacement studies suggested that the alpha-neo-endorphin receptor exhibits "kappa" and potentially "epsilon" binding characteristics researchgate.net.

More recent, systematic evaluations have examined the binding of a panel of endogenous opioid peptides, including alpha-neoendorphin, across cloned human μ, δ, and κ-opioid receptors expressed in cell lines. These studies confirm that prodynorphin-derived peptides, contrary to the belief that they are exclusively κ-ligands, can bind to all three opioid receptors, albeit with different affinities pnas.org. Alpha-neoendorphin, in particular, has been shown to exhibit a distinct biased signaling profile at the μ-opioid receptor compared to other endogenous opioids pnas.org.

Binding Affinity of alpha-Neoendorphin at Opioid Receptors
ReceptorPreparationRadioligandAffinity Constant (KD)Reference
Multiple (Kappa/Epsilon suggested)Rat brain membranes[3H]alpha-neo-endorphin0.20 nM researchgate.net
Multiple (Kappa/Epsilon suggested)Rat brain membranes[3H]alpha-neo-endorphin3.75 nM researchgate.net

Receptor Internalization Studies

Receptor internalization is a cellular process where cell surface receptors are removed from the plasma membrane and translocated into the cell's interior. This mechanism is crucial for regulating signal transduction and receptor desensitization. For G protein-coupled receptors (GPCRs) like opioid receptors, agonist binding typically triggers this process.

Studies on rat spinal cord slices have investigated the ability of alpha-neoendorphin to induce internalization of the μ-opioid receptor (MOR-1). In the absence of peptidase inhibitors, 1 μM alpha-neoendorphin did not elicit significant MOR-1 internalization. However, when a mixture of peptidase inhibitors (amastatin, captopril (B1668294), and phosphoramidon) was added to prevent the degradation of the peptide, the effect of alpha-neoendorphin on MOR-1 internalization was markedly enhanced. This indicates that peptidases in the tissue rapidly degrade alpha-neoendorphin, limiting its ability to activate and internalize MOR-1.

Conversely, studies focusing on the κ-opioid receptor (KOR) in neuroendocrine PC-12 cells found that alpha-neoendorphin does induce KOR internalization. Treatment with 100 nM of alpha-neoendorphin causes a decrease in the cell surface expression of both KOR and Endothelin-converting enzyme 2 (ECE2), with the rate and extent of internalization being parallel for both proteins. Following agonist removal, both KOR and ECE2 recycle back to the cell surface at a similar rate and extent.

Molecular and Cellular Techniques

Immunocytochemistry and Immunofluorescence for Localization

Immunocytochemistry and immunofluorescence are powerful techniques that use antibodies to visualize the location of specific proteins or peptides within cells and tissues. These methods have been extensively applied to map the distribution of alpha-neoendorphin throughout the nervous system.

Studies in the rat brain using double antibody immunofluorescence revealed that alpha-neo-endorphin-like and dynorphin-like immunoreactivities are part of the same neuronal system, with patterns of immunostaining being completely superimposable. No brain regions were found where one peptide existed without the other.

In the human brainstem, immunocytochemical studies have detailed the distribution of alpha-neoendorphin immunoreactive fibers and terminals across various nuclei, providing insight into its potential sites of action.

Localization of alpha-Neoendorphin Immunoreactivity
SpeciesBrain RegionStructure TypeFindingReference
RatHypothalamus (supraoptic, paraventricular nuclei)Neuronal Cell BodiesNumerous immunoreactive cell bodies observed.
RatSubstantia Nigra, Nucleus Accumbens, HippocampusFibers and TerminalsDense network of immunoreactive fibers.
HumanSpinal Trigeminal Nucleus (gelatinous pars)Fibers and TerminalsHigh density of immunoreactive structures.
HumanDorsal Motor Nucleus of Vagus, Medial Vestibular NucleusFibers and TerminalsModerate density of immunoreactive structures.
HumanMedullar Periaqueductal Gray MatterFibers and TerminalsLow density of immunoreactive structures.

In Situ Hybridization for mRNA Localization

In situ hybridization (ISH) is a technique used to localize specific nucleic acid sequences (DNA or RNA) within a tissue section. By using a labeled probe complementary to the messenger RNA (mRNA) of interest, ISH can reveal which cells are actively transcribing a particular gene. To identify the neuronal populations that synthesize alpha-neoendorphin, researchers have used ISH to detect the mRNA for its precursor protein, prodynorphin (also known as proenkephalin B).

These studies have provided a detailed map of prodynorphin mRNA-expressing neurons in the rodent brain, largely complementing the data from immunohistochemistry. The use of radiolabeled complementary RNA or DNA probes has allowed for the sensitive detection of prodynorphin mRNA in numerous brain regions.

Localization of Prodynorphin mRNA via In Situ Hybridization
SpeciesBrain RegionLabeling IntensityReference
RatHypothalamus (supraoptic, paraventricular nuclei)Dense nih.gov
RatStriatum (Caudate Putamen)Dense nih.gov
RatHippocampus (Dentate Gyrus)Dense nih.gov
MouseOlfactory Tubercle, Central Amygdaloid NucleusIntense nih.gov
MouseArcuate Nucleus of the HypothalamusIntense (co-localized with NPY mRNA) nih.gov
RatIslands of Calleja, Edinger-Westphal NucleusPositive nih.gov
RatDorsal Motor Nucleus of the Vagus NervePositive nih.gov

Site-Directed Mutagenesis for Promoter Analysis

Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence. This method is invaluable for studying the function of genes and their regulatory elements, such as promoters. By altering specific sequences within a gene's promoter and observing the effect on gene expression, researchers can identify critical transcription factor binding sites and other regulatory motifs.

While direct site-directed mutagenesis studies on the promoter of the alpha-neoendorphin precursor gene, prodynorphin (PDYN), are complex, analysis of the human PDYN gene promoter has revealed key regulatory features. The promoter region contains polymorphisms, such as a 68-base pair tandem repeat, that can alter the gene's transcriptional activity. Studies have shown that different numbers of these repeats can lead to significantly different levels of stimulus-induced gene expression.

Furthermore, research has identified that neuropeptide-encoding sequences within the exons of the PDYN gene can themselves exhibit promoter activity, capable of initiating the transcription of truncated mRNA variants nih.govmdpi.com. This suggests a unique and complex layer of transcriptional regulation. Analysis of the promoter of thimet oligopeptidase (EP24.15), an enzyme involved in the processing of alpha-neoendorphin, has utilized site-directed mutagenesis to identify functional SRY, CAAT, and CREB promoter consensus sequences that differentially regulate its expression in neuroendocrine and spermatid cell lines.

Luciferase Reporter Gene Assays

Luciferase reporter gene assays are a cornerstone in the study of alpha-neoendorphin's interaction with its primary target, the kappa opioid receptor (KOR), providing a highly sensitive and quantitative method to dissect the initial events of signal transduction. These assays are pivotal in determining the potency and efficacy of alpha-neoendorphin (1-8) and in characterizing the nuances of its signaling profile, such as biased agonism.

One of the prominent applications of luciferase-based technology in this context is the Bioluminescence Resonance Energy Transfer (BRET) assay. The BRET methodology allows for the real-time monitoring of protein-protein interactions within a cellular environment. In the study of alpha-neoendorphin, BRET assays are configured to measure the interaction between the KOR and its downstream signaling partners, most notably G proteins and β-arrestins.

The operational principle of a BRET assay in this context involves the fusion of a luciferase enzyme, such as NanoLuc, to one protein of interest (e.g., the KOR) and a fluorescent acceptor molecule to another (e.g., a G protein subunit or β-arrestin). Upon the binding of alpha-neoendorphin (1-8) to the KOR, a conformational change is induced in the receptor, leading to the recruitment of intracellular signaling proteins. This brings the luciferase and the fluorescent acceptor into close proximity, allowing for the non-radiative transfer of energy from the luciferase to the acceptor, which then emits light at its characteristic wavelength. The intensity of this emitted light is directly proportional to the extent of the protein-protein interaction.

Through the application of BRET, researchers can quantify the ability of alpha-neoendorphin (1-8) to promote the interaction between the KOR and various G protein subtypes (e.g., Gαi, Gαo) or β-arrestin isoforms. This has been instrumental in revealing the signaling bias of different opioid peptides. For instance, some endogenous peptides may preferentially activate G protein signaling pathways over β-arrestin recruitment, a characteristic that is of significant interest for the development of therapeutic agents with improved side-effect profiles.

The data generated from luciferase reporter gene assays are typically presented as dose-response curves, from which key pharmacological parameters such as the half-maximal effective concentration (EC50) and the maximum efficacy (Emax) can be derived. These parameters are crucial for comparing the signaling properties of alpha-neoendorphin (1-8) with other endogenous or synthetic opioid ligands.

Assay Type Measured Interaction Key Parameters Determined Relevance to alpha-Neoendorphin (1-8) Studies
BRET KOR - G protein EC50, Emax Quantifies the potency and efficacy of G protein activation.
BRET KOR - β-arrestin EC50, Emax Measures the recruitment of β-arrestin to the receptor.
cAMP Reporter Assay Downstream signaling IC50 Determines the inhibition of adenylyl cyclase activity.

Electrophoretic Mobility-Shift Assays

While direct studies employing Electrophoretic Mobility-Shift Assays (EMSA) to investigate the specific effects of alpha-neoendorphin (1-8) on transcription factor binding are not extensively documented, this technique represents a powerful tool for elucidating the downstream nuclear events that are initiated by KOR activation. EMSA, also known as a gel shift assay, is a widely used technique to study the interactions between proteins and nucleic acids in vitro.

The activation of the KOR by agonists such as alpha-neoendorphin (1-8) initiates intracellular signaling cascades that can culminate in the modulation of gene expression. These signaling pathways often lead to the activation or inhibition of various transcription factors, which are proteins that bind to specific DNA sequences in the promoter or enhancer regions of genes to control their transcription.

Key transcription factors implicated in opioid receptor signaling include c-Fos and cAMP response element-binding protein (CREB). The activation of these transcription factors is a critical step in the long-term cellular adaptations that can occur in response to opioid exposure. For example, the phosphorylation of CREB is a well-established downstream event of G protein-coupled receptor signaling.

An EMSA experiment to investigate the downstream effects of alpha-neoendorphin (1-8) would typically involve the following steps:

Preparation of Nuclear Extracts: Cells or tissues are treated with alpha-neoendorphin (1-8) for a specified period. Following treatment, the nuclei are isolated, and the nuclear proteins, including transcription factors, are extracted.

Probe Labeling: A short DNA oligonucleotide containing the specific binding sequence for the transcription factor of interest (e.g., a CREB response element - CRE) is synthesized and labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).

Binding Reaction: The labeled DNA probe is incubated with the nuclear extract. If the transcription factor of interest is present and active in the extract, it will bind to the DNA probe.

Electrophoresis: The protein-DNA complexes are then separated from the unbound DNA probe by non-denaturing polyacrylamide gel electrophoresis. The mobility of the DNA probe through the gel is retarded or "shifted" when it is bound to a protein, resulting in a band that migrates more slowly than the free probe.

Detection: The positions of the labeled DNA probe and the protein-DNA complexes are visualized by autoradiography (for radioactive probes) or other appropriate detection methods.

By performing competition experiments, where an excess of unlabeled DNA probe is added to the binding reaction, the specificity of the protein-DNA interaction can be confirmed. Furthermore, "supershift" assays, which involve the addition of an antibody specific to the transcription factor of interest, can be used to identify the specific protein present in the complex, as the binding of the antibody will cause a further retardation of the complex's mobility.

Component Function in EMSA Example in the Context of alpha-Neoendorphin (1-8)
Nuclear Extract Source of transcription factors Proteins from cells treated with alpha-neoendorphin (1-8)
Labeled DNA Probe Binds to the target transcription factor Oligonucleotide with a CREB binding site
Polyacrylamide Gel Separates complexes based on size and charge Resolves free probe from CREB-DNA complexes
Antibody Identifies the specific transcription factor Anti-CREB antibody for a supershift assay

Structural Biology Approaches

Solution NMR Spectroscopy for Peptide-Receptor Complex Structures

Solution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures and dynamics of biological macromolecules in a solution state that mimics their physiological environment. While a high-resolution structure of the alpha-neoendorphin (1-8) peptide bound to the KOR has yet to be published, studies on the closely related endogenous opioid peptide, dynorphin, provide a clear blueprint for how solution NMR can be applied to elucidate the structural basis of peptide-receptor recognition.

The primary challenge in studying GPCR-ligand complexes by solution NMR is the large size of the receptor and the technical difficulties associated with preparing stable and functionally active receptor samples. To overcome these challenges, researchers often employ transferred Nuclear Overhauser Effect (trNOE) spectroscopy. In a trNOE experiment, the magnetization is transferred from the large receptor to the smaller, bound peptide ligand. The observation of NOEs from the bound peptide allows for the determination of its conformation when it is in complex with the receptor.

A typical workflow for a solution NMR study of the alpha-neoendorphin (1-8)-KOR complex would involve:

Sample Preparation: This includes the expression and purification of a functionally active and stable KOR, often engineered for enhanced stability. The alpha-neoendorphin (1-8) peptide would be synthesized, potentially with isotopic labeling (e.g., 15N, 13C) to aid in resonance assignment.

NMR Data Acquisition: A series of NMR experiments, including 2D 1H-1H NOESY or ROESY, would be performed on a sample containing both the receptor and the peptide.

Data Analysis and Structure Calculation: The observed NOEs provide distance restraints between protons within the peptide. These restraints, along with other experimental data and computational modeling, are used to calculate an ensemble of structures representing the bound conformation of alpha-neoendorphin (1-8).

Studies on the dynorphin-KOR complex have revealed that the N-terminal "message" sequence (Tyr-Gly-Gly-Phe), which is shared with alpha-neoendorphin, is relatively flexible, while the C-terminal "address" sequence adopts a more defined helical structure upon binding. It is hypothesized that a similar binding mode may be adopted by alpha-neoendorphin (1-8).

The insights gained from such NMR studies are invaluable for understanding the specific molecular interactions that govern the binding affinity and selectivity of alpha-neoendorphin (1-8) for the KOR. This information is critical for the rational design of novel KOR ligands with tailored pharmacological properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of alpha-neoendorphin (1-8), MD simulations provide a powerful in silico tool to investigate the dynamic interactions between the peptide and the KOR at an atomic level of detail. These simulations can complement experimental data from techniques like NMR spectroscopy and provide insights into the binding process, the stability of the peptide-receptor complex, and the conformational changes that lead to receptor activation.

The process of running an MD simulation of the alpha-neoendorphin (1-8)-KOR complex typically involves:

System Setup: A starting model of the KOR, often based on a crystal structure or a homology model, is embedded in a lipid bilayer to mimic the cell membrane. The alpha-neoendorphin (1-8) peptide is then docked into the receptor's binding pocket. The entire system is solvated with water molecules and ions to create a realistic physiological environment.

Simulation: The forces between all atoms in the system are calculated using a force field, and Newton's equations of motion are solved iteratively to simulate the movement of the atoms over a specific time period, typically ranging from nanoseconds to microseconds.

MD simulations of the related dynorphin peptide with the KOR have provided valuable insights into the binding mechanism. These studies have suggested that the initial interaction is driven by electrostatic forces between the positively charged residues in the peptide and negatively charged residues in the extracellular loops of the receptor. Subsequent conformational rearrangements then allow the N-terminal region of the peptide to insert deeper into the binding pocket, leading to receptor activation.

For alpha-neoendorphin (1-8), MD simulations could be used to:

Predict the most likely binding pose of the peptide in the KOR.

Identify the key hydrogen bonds, salt bridges, and hydrophobic interactions that stabilize the complex.

Investigate the role of specific residues in both the peptide and the receptor in determining binding affinity and selectivity.

Simulate the conformational changes in the transmembrane helices of the KOR that are associated with G protein coupling and signaling.

The combination of MD simulations with experimental data provides a synergistic approach to understanding the molecular pharmacology of alpha-neoendorphin (1-8) at the KOR.

Technique Information Gained Application to alpha-Neoendorphin (1-8)
Solution NMR Spectroscopy 3D structure and dynamics of the bound peptide Determining the conformation of alpha-neoendorphin (1-8) when bound to the KOR.
Molecular Dynamics Simulations Atomic-level details of the peptide-receptor interaction and dynamics Predicting the binding mode and identifying key interactions between alpha-neoendorphin (1-8) and the KOR.

Comparative Analysis with Other Endogenous Opioid Peptides

Comparative Prodynorphin-Derived Peptide Dynamics and Abundance

Prodynorphin is a precursor protein that is cleaved by enzymes to produce a variety of bioactive peptides, including dynorphin (B1627789) A, dynorphin B, and α- and β-neoendorphin. wikipedia.orgwikipedia.org The processing of prodynorphin can vary in different brain regions, leading to different relative amounts of these peptides. wikipedia.org For instance, α-neoendorphin is found in greater quantities in the brain compared to β-neoendorphin. wikipedia.org

Table 1: Major Bioactive Peptides Derived from Prodynorphin

PeptideAbbreviated NamePrimary Opioid Receptor Target
alpha-Neoendorphin (B1637691)α-NEKappa
beta-Neoendorphin (B1582869)β-NEKappa
Dynorphin ADyn AKappa
Dynorphin B (Rimorphin)Dyn BKappa
Big DynorphinBig DynKappa

Cross-Reactivity and Selectivity Differences among Opioid Receptors (Mu, Delta, Kappa)

Endogenous opioid peptides exhibit varying degrees of selectivity for the three main opioid receptors: mu (μ), delta (δ), and kappa (κ). While dynorphins, including alpha-neoendorphin, are generally considered endogenous ligands for the kappa-opioid receptor (KOR), they can also interact with mu and delta receptors, albeit with lower affinity. wikipedia.orgpnas.orgnih.gov

Alpha-neoendorphin demonstrates a preference for the kappa receptor. nih.gov However, it has been shown to bind to mu and delta receptors as well. wikipedia.org This cross-reactivity is a common feature among endogenous opioid peptides. For example, β-endorphin, derived from POMC, has a high affinity for mu and delta receptors, while enkephalins from proenkephalin primarily target delta receptors but can also bind to mu receptors. mdpi.comreddit.com The relative selectivity of these peptides is crucial for their distinct physiological roles.

Studies have shown that while dynorphin A and its fragments are highly selective for the kappa site, other peptides from the same precursor can have different profiles. nih.gov The promiscuity of endogenous opioid peptides at different receptors suggests a complex and nuanced regulation of the opioid system. pnas.org

Table 2: Comparative Receptor Selectivity of Endogenous Opioid Peptides

PeptidePrecursorPrimary Receptor AffinitySecondary Receptor Affinity
alpha-NeoendorphinProdynorphinKappa nih.govMu, Delta wikipedia.org
β-EndorphinProopiomelanocortinMu mdpi.comDelta mdpi.com
Met-EnkephalinProenkephalinDelta reddit.comMu reddit.com
Leu-EnkephalinProenkephalinDelta reddit.comMu reddit.com
Dynorphin AProdynorphinKappa nih.govMu, Delta mdpi.com

Similarities and Differences in Biosynthetic Pathways with Proenkephalin and Proopiomelanocortin

The biosynthesis of all endogenous opioid peptides begins with the transcription and translation of their respective precursor genes: PDYN for prodynorphin, PENK for proenkephalin, and POMC for proopiomelanocortin. nih.govmdpi.com These precursor proteins are then processed through a series of post-translational modifications within the secretory pathway to yield the final bioactive peptides. mdpi.com

A key similarity in their biosynthetic pathways is the role of prohormone convertases, such as PC1/3 and PC2, which cleave the precursors at specific sites, typically pairs of basic amino acid residues. nih.gov Carboxypeptidase E then removes these basic residues from the C-terminus. nih.gov

However, there are notable differences. POMC is a multifunctional precursor that not only yields the opioid peptide β-endorphin but also non-opioid hormones like adrenocorticotropic hormone (ACTH) and melanocyte-stimulating hormone (MSH). mdpi.comnih.gov In contrast, proenkephalin and prodynorphin primarily produce opioid peptides. mdpi.com Proenkephalin gives rise to multiple copies of Met-enkephalin and one copy of Leu-enkephalin. reddit.com Prodynorphin processing leads to the production of several larger peptides with the Leu-enkephalin sequence at their N-terminus, including the neoendorphins and dynorphins. researchgate.net

Evolutionary Considerations of Opioid Peptides

The genes encoding the opioid peptide precursors are believed to have arisen from a common ancestral gene through gene duplication and subsequent divergence. wikipedia.org This shared ancestry is evident in the conserved N-terminal "opioid motif," Tyr-Gly-Gly-Phe, which is essential for their opioid activity. wikipedia.org

The prodynorphin gene (PDYN) shows interesting evolutionary aspects, particularly in primates. Humans possess multiple copies of a regulatory sequence for the PDYN gene, which is present as a single copy in other primates. wikipedia.org This variation is thought to lead to higher expression of prodynorphin in humans, which may have been important in the evolution of the human brain and its capacity for complex social and cognitive functions. wikipedia.orgsciencedaily.com The polypeptide sequence of prodynorphin itself is identical between humans and chimpanzees, but the differences in the regulatory regions lead to a 20% higher activity of the human gene. sciencedaily.comnau.edu The presence of the prodynorphin gene in the common ancestor of chordates suggests its ancient and fundamental role in vertebrate physiology. genecards.org

Challenges and Future Directions in Alpha Neoendorphin Research

Elucidating Precise In Vivo Processing Pathways and Specific Enzyme Identification

A significant hurdle in understanding the physiological role of alpha-neoendorphin (B1637691) is the incomplete picture of its biosynthesis and metabolism. Alpha-neoendorphin is derived from the precursor protein prodynorphin, which undergoes a series of enzymatic cleavages to yield several active peptides, including dynorphin (B1627789) A, dynorphin B, and both alpha- and beta-neoendorphin (B1582869). wikipedia.orgwikipedia.orgnih.gov The precise enzymes responsible for the specific cleavages that generate alpha-neoendorphin (1-8) in different tissues and under various physiological conditions are not fully identified.

While peptidomics studies have begun to map the complex landscape of endogenous peptides, the dynamic nature of peptide processing presents a considerable challenge. nih.govnih.gov Research suggests that enzymes like neprilysin may be involved in the degradation of dynorphin peptides, which could also play a role in the metabolism of alpha-neoendorphin. diva-portal.org The identification and characterization of these specific proteases and peptidases are crucial for understanding how the levels of alpha-neoendorphin (1-8) are regulated in vivo.

Future research will need to employ sophisticated techniques to identify these enzymes and map their activity in specific neuronal circuits and peripheral tissues. This knowledge is fundamental for developing therapeutic strategies that could modulate the endogenous levels of alpha-neoendorphin (1-8) for therapeutic benefit.

Understanding the Physiological Relevance of Specific alpha-Neoendorphin Fragments (e.g., (1-8), (2-8))

The processing of alpha-neoendorphin can result in various fragments, each with potentially distinct biological activities. The primary focus of this article, alpha-neoendorphin (1-8), is an eight-amino-acid peptide derived from the N-terminus of alpha-neoendorphin. medchemexpress.com However, other fragments, such as the des-tyrosine metabolite alpha-neoendorphin (2-8), are also formed. diva-portal.org A key challenge is to determine the specific physiological roles of these different fragments.

It is known that the N-terminal tyrosine residue is critical for the opioid activity of most endogenous opioid peptides. Therefore, fragments lacking this residue, like alpha-neoendorphin (2-8), may have different receptor affinities or even non-opioid functions. Understanding the relative abundance and physiological relevance of these fragments in different tissues and disease states is a critical area for future investigation.

The analgesic effects of endorphin analogs have been studied, suggesting that even small modifications to the peptide sequence can significantly alter their potency and duration of action. nih.gov Therefore, a comprehensive understanding of the bioactivity of each alpha-neoendorphin fragment is necessary to fully appreciate the complexity of the prodynorphin system.

Investigating Differential Biased Signaling Profiles in Various Physiological Contexts

The concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another at the same receptor, is a rapidly evolving area in pharmacology. nih.govsemanticscholar.org Endogenous opioid peptides, including alpha-neoendorphin, have been shown to exhibit biased signaling at opioid receptors. nih.govnih.gov This means that alpha-neoendorphin (1-8) might activate G-protein signaling pathways differently from β-arrestin pathways, depending on the tissue, the physiological state, and the specific opioid receptor subtype it is interacting with. nih.govmdpi.com

Alpha-neoendorphin has been shown to bind to mu-, delta-, and kappa-opioid receptors. wikipedia.org Studies have indicated that alpha-neoendorphin displays distinct bias profiles at the µ-opioid receptor compared to other endogenous opioids. nih.govnih.gov Furthermore, different dynorphin peptides can induce varied signaling and trafficking of the kappa-opioid receptor, suggesting a high degree of complexity in their functional effects. nih.govelifesciences.org

A major challenge is to delineate these biased signaling profiles in relevant physiological and pathological contexts, such as chronic pain or addiction. youtube.com Understanding how these differential signaling effects translate into specific physiological outcomes is a critical step toward designing novel therapeutics with improved efficacy and fewer side effects.

Advanced Analytical Approaches for Comprehensive In Vivo Profiling

A significant limitation in understanding the in vivo dynamics of alpha-neoendorphin (1-8) has been the difficulty in accurately measuring its levels and those of its metabolites in biological samples. The low abundance of these peptides and the complexity of the biological matrix make their detection and quantification challenging. researchgate.net

Recent advances in mass spectrometry-based techniques, often referred to as peptidomics, are providing powerful new tools for the comprehensive and quantitative analysis of endogenous peptides. nih.govnih.govub.edu These methods allow for the simultaneous identification and quantification of a wide range of peptides without the need for specific antibodies. nih.gov Techniques such as MALDI imaging mass spectrometry can even provide spatial information about the distribution of peptides within tissues. diva-portal.org

The application of these advanced analytical approaches will be essential for mapping the in vivo processing pathways of alpha-neoendorphin, determining the relative abundance of its various fragments in different brain regions and under different conditions, and identifying novel peptide products. youtube.com This detailed in vivo profiling is a prerequisite for a complete understanding of the peptide's physiological and pathological roles.

Translating Preclinical Findings to Specific Therapeutic Strategies

The ultimate goal of research into alpha-neoendorphin (1-8) is to translate fundamental discoveries into novel therapeutic strategies. However, the path from preclinical research to clinical application is fraught with challenges. nih.govd-nb.infonih.gov A major obstacle for peptide-based therapeutics is their inherent instability in biological fluids and their poor penetration of the blood-brain barrier. nih.gov

To overcome these limitations, medicinal chemists are exploring various strategies, including the development of more stable peptide analogs and novel drug delivery systems. nih.govnih.gov The insights gained from understanding the biased signaling profiles of alpha-neoendorphin (1-8) could also guide the design of new drugs that selectively activate beneficial signaling pathways while avoiding those that cause adverse effects. researchgate.net

Furthermore, exploring non-opioid therapeutic targets for pain and other conditions is a growing area of interest, and a deeper understanding of any non-opioid effects of alpha-neoendorphin could contribute to these efforts. narcononus.org A thorough and rigorous approach to preclinical modeling and a clear understanding of the underlying biology of the alpha-neoendorphin system will be crucial for the successful clinical translation of these research efforts. nih.gov

Q & A

Basic Research Questions

Q. How can researchers accurately identify alpha-Neoendorphin (1-8) in complex biological matrices?

  • Methodological Answer : Use mass spectrometry (MS)-based techniques such as MALDI-TOF or LC-MS/MS for precise identification. Confirm peptide integrity by matching observed mass-to-charge (m/z) ratios with theoretical values (e.g., 1003.15 g/mol molecular weight ). For unambiguous identification, perform tandem MS (MS/MS) sequencing to verify the sequence YGGFLRKY against fragmentation patterns .

Q. What storage conditions are optimal for preserving alpha-Neoendorphin (1-8) stability?

  • Methodological Answer : Store lyophilized peptide at -20°C in a desiccated environment to prevent hydrolysis or oxidation. Avoid repeated freeze-thaw cycles by aliquoting reconstituted solutions (in sterile water) into single-use volumes. Stability studies recommend a shelf life of ≤1 year under these conditions .

Q. Which analytical techniques are suitable for assessing synthetic alpha-Neoendorphin (1-8) purity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 214 nm for peptide bonds) is standard. A purity threshold of ≥98% is typical for research-grade peptides. For batch validation, combine HPLC with mass spectrometry to confirm both purity and sequence fidelity .

Advanced Research Questions

Q. How should experiments be designed to study alpha-Neoendorphin (1-8)'s interaction with opioid receptors?

  • Methodological Answer : Employ competitive radioligand binding assays using cell membranes expressing μ-opioid receptors (MOR). Use tritiated DAMGO or naloxone as controls. Measure displacement curves to calculate IC50 values. Include protease inhibitors (e.g., aprotinin) in buffers to prevent peptide degradation . For functional studies, pair binding data with cAMP inhibition assays to assess receptor activation .

Q. What methodological considerations are critical for quantifying alpha-Neoendorphin (1-8) in neuropeptidomics studies?

  • Methodological Answer : Use isotopic labeling (e.g., TMAB tags) for multiplexed quantification. Optimize LC-MS parameters for retention time consistency and minimize ion suppression (e.g., TFA-free mobile phases). Normalize data against internal standards and validate using spike-recovery experiments in relevant matrices (e.g., cerebrospinal fluid) .

Q. How can researchers resolve discrepancies in reported bioactivity of alpha-Neoendorphin (1-8) across studies?

  • Methodological Answer : Control for variables such as peptide batch purity (via HPLC-MS), receptor subtype specificity (e.g., MOR vs. KOR), and experimental conditions (e.g., pH, ion concentration). Conduct dose-response studies in parallel with reference standards. Meta-analyses should account for interspecies differences (e.g., rodent vs. human receptor affinities) .

Key Methodological Recommendations

  • Synthesis Optimization : For custom synthesis, specify disulfide bridge formation (if applicable) and request mass spectrometry validation. Batch-to-batch variability can be minimized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry .
  • In Vivo Studies : Administer alpha-Neoendorphin (1-8) via intracerebroventricular (ICV) injection to bypass blood-brain barrier limitations. Monitor degradation kinetics using protease inhibitors like bestatin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.